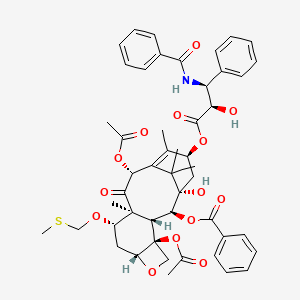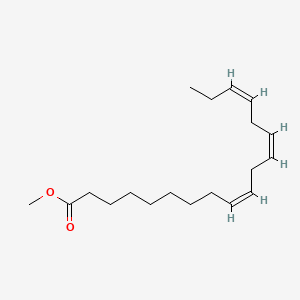
Linoléate de méthyle
Vue d'ensemble
Description
Synthesis Analysis
Methyl linolenate can be synthesized through esterification and transesterification processes. An optimization study of methyl linoleate synthesis from cotton seeds oil through enzymatic transesterification highlighted the effectiveness of immobilized lipase as a catalyst, optimizing reaction conditions such as time, molar ratio, enzyme amount, and temperature for maximal yield (Gunawan et al., 2020).
Molecular Structure Analysis
The molecular structure of methyl linolenate includes three cis double bonds that significantly influence its reactivity and physical properties. Its structure is characterized using techniques such as chromatography, spectroscopy, and chemical evidence, providing insights into the configuration of its double bonds and the spatial arrangement of its atoms (Abbot, Gunstone, & Hoyes, 1970).
Chemical Reactions and Properties
Methyl linolenate undergoes various chemical reactions, including autoxidation, which leads to the formation of hydroperoxides and further reaction products such as diperoxides. The autoxidation mechanism has been explored, showing the formation of complex mixtures of isomeric diperoxides characterized by HPLC (Coxon, Price, & Chan, 1981).
Physical Properties Analysis
The physical properties of methyl linolenate, such as its phase behavior and melting points, are influenced by its polyunsaturated nature and molecular structure. The synthesis and characterization of methylene-interrupted cis,cis-octadecadienoic acids provide a framework for understanding the physical properties of compounds structurally similar to methyl linolenate (Christie & Holman, 1967).
Chemical Properties Analysis
The chemical properties of methyl linolenate, including its reactivity and stability, are affected by its unsaturated nature. Studies on its oxidation reveal how methyl linolenate interacts with oxygen, forming various oxidation products. This process is crucial for understanding its behavior in biological systems and industrial applications (Yamamoto, Niki, & Kamiya, 1982).
Applications De Recherche Scientifique
Structure chimique et propriétés
Le linoléate de méthyle, également connu sous le nom d’acide 9,12,15-Octadécatriénoïque, ester méthylique, (Z,Z,Z)-, est un acide gras polyinsaturé (AGPI). Sa formule chimique est C19H32O2 et il a un poids moléculaire de 292.4562 . Il est particulièrement sensible à l’oxydation lorsqu’il est exposé à une contrainte thermique, à la lumière, à des pigments photosensibilisants et à des ions métalliques .
Études analytiques et structurales
Le this compound est utilisé dans les études analytiques et structurales à haute résolution. Une combinaison de techniques de spectroscopie de corrélation totale unidimensionnelle sélective (TOCSY) et de corrélation multiple de liaison hétéronucléaire 1H-13C (HMBC) en RMN a été utilisée pour l’identification des produits d’oxydation primaires du this compound sans avoir besoin d’une isolation laborieuse des composés individuels .
Études sur l’oxydation et la peroxydation
Le this compound est utilisé dans des études sur les mécanismes et la prévention de l’oxydation/peroxydation des acides gras insaturés . Ces études sont importantes pour comprendre la stabilité et la durée de conservation des aliments et autres produits contenant des AGPI.
Agent blanchissant pour la peau
Le this compound est étudié comme un agent blanchissant pour la peau potentiel. Il a montré une activité anti-mélanogenèse, ce qui signifie qu’il peut inhiber la production de mélanine, le pigment responsable de la couleur de la peau .
Recherche nutritionnelle
En tant que type d’AGPI, le this compound est d’intérêt en recherche nutritionnelle. Les AGPI ont de nombreuses propriétés physicochimiques et biologiques, et des rôles divers dans la santé et la nutrition .
Mécanisme D'action
Target of Action
Methyl linolenate, a derivative of α-linolenic acid, primarily targets the Microphthalmia-associated transcription factor . This transcription factor plays a crucial role in the development and survival of melanocytes, which are cells that produce melanin, the pigment responsible for skin color .
Mode of Action
It is known to interact with its primary target, the microphthalmia-associated transcription factor, potentially influencing its activity
Biochemical Pathways
Methyl linolenate is a polyunsaturated fatty acid (PUFA) and is involved in various biochemical pathways. It is used in studies on the mechanisms and prevention of oxidation/peroxidation of unsaturated fatty acids . The exact biochemical pathways affected by Methyl linolenate and their downstream effects are still under investigation.
Pharmacokinetics
It has a molecular weight of 292.46 and a density of 0.895 g/mL at 25 °C (lit.) . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Methyl linolenate is being studied for its potential effects on skin whitening and anti-melanogenesis activity . This suggests that it may influence the production of melanin in melanocytes, possibly through its interaction with the Microphthalmia-associated transcription factor .
Propriétés
IUPAC Name |
methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4-,8-7-,11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWSXZIHSUZZKJ-YSTUJMKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041560 | |
| Record name | Methyl linolenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid | |
| Record name | Methyl linoleate & Methyl linolenate (mixture) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/368/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.883-0.893 (20°) | |
| Record name | Methyl linoleate & Methyl linolenate (mixture) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/368/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
301-00-8 | |
| Record name | Methyl linolenate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl linolenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl linolenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL LINOLENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S1NS923K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



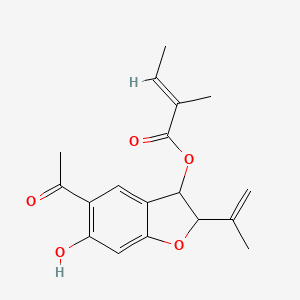
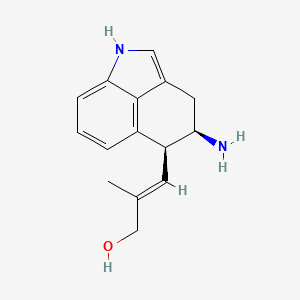

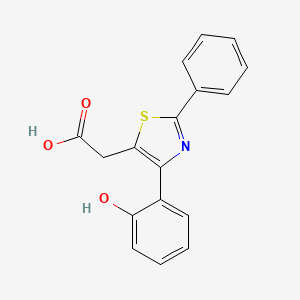

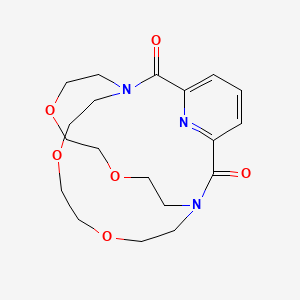
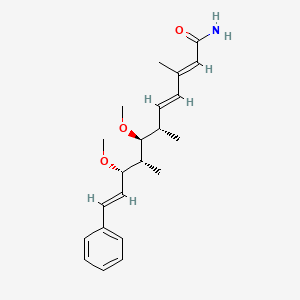
![(5S,6S,9R,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B1236914.png)
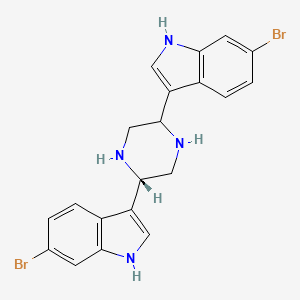
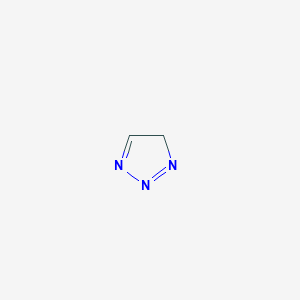

![N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]benzenesulfonamide](/img/structure/B1236920.png)

